molecular formula C14H22N2O3S B610115 Piprozolin CAS No. 63250-48-6

Piprozolin

Cat. No.: B610115
CAS No.: 63250-48-6
M. Wt: 298.40 g/mol
InChI Key: UAXYBJSAPFTPNB-KHPPLWFESA-N
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Description

Piprozolin, also known as piprozoline, is a medication primarily used for bile therapy. It is a choleretic agent, meaning it promotes the production and flow of bile. This compound is particularly useful in conditions where an increase in bile flow is desired .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piprozolin involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Piprozolin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piprozolin has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of choleretic agents and their mechanisms.

    Biology: Research on this compound helps understand its effects on bile production and liver function.

    Medicine: this compound is studied for its potential therapeutic uses in conditions requiring increased bile flow.

    Industry: It is used in the development of new choleretic drugs and formulations.

Mechanism of Action

Piprozolin exerts its effects by promoting the production and flow of bile. The exact molecular targets and pathways involved include:

Properties

CAS No.

63250-48-6

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10-

InChI Key

UAXYBJSAPFTPNB-KHPPLWFESA-N

Isomeric SMILES

CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2

SMILES

CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2

Canonical SMILES

CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Piprozoline;  piprozolin.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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